molecular formula C11H15ClO2 B1625003 2-adamantyl Chloroformate CAS No. 53120-53-9

2-adamantyl Chloroformate

Cat. No.: B1625003
CAS No.: 53120-53-9
M. Wt: 214.69 g/mol
InChI Key: WUVZDJSSAGWPIE-UHFFFAOYSA-N
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Description

2-adamantyl Chloroformate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a chloroformate group attached to the adamantyl moiety. It is widely used in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-adamantyl Chloroformate can be synthesized through the reaction of 2-adamantanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

2-adamantanol+phosgene2-adamantyl Chloroformate+hydrochloric acid\text{2-adamantanol} + \text{phosgene} \rightarrow \text{this compound} + \text{hydrochloric acid} 2-adamantanol+phosgene→2-adamantyl Chloroformate+hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-adamantyl Chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-adamantanol and carbon dioxide.

    Solvolysis: It undergoes solvolysis in different solvents, leading to the formation of 2-adamantyl cation and subsequent products.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates.

    Alcohols: React to form carbonate esters.

    Water: Hydrolyzes the compound to 2-adamantanol and carbon dioxide.

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonate Esters: Formed from reactions with alcohols.

    2-adamantanol: Formed from hydrolysis.

Scientific Research Applications

2-adamantyl Chloroformate has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the adamantyl group into various molecules.

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Employed in the development of advanced materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-adamantyl Chloroformate involves the formation of reactive intermediates such as the 2-adamantyl cation. This cation can undergo various reactions depending on the conditions and reagents present. The molecular targets and pathways involved include:

    Formation of 2-adamantyl cation: Through solvolysis or reaction with nucleophiles.

    Subsequent Reactions: The cation can react with nucleophiles, leading to the formation of various products.

Comparison with Similar Compounds

2-adamantyl Chloroformate can be compared with other adamantyl derivatives such as:

    1-adamantyl Chloroformate: Similar in structure but with the chloroformate group attached to a different position on the adamantyl ring.

    2-adamantyl Bromide: Contains a bromine atom instead of the chloroformate group.

    2-adamantyl Acetate: Contains an acetate group instead of the chloroformate group.

Uniqueness

This compound is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

2-adamantyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c12-11(13)14-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZDJSSAGWPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446845
Record name 2-adamantyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53120-53-9
Record name 2-adamantyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-adamantanol (0.912 g, 6 mmol) in dry CH2Cl2 (15 mL) was added bis(trichloromethyl)carbonate (0.653 g), pyridine in dry CH2Cl2 (10 mL) at 0° C. The reaction mixture was warmed to room temperature and stirred for two hours. The solvent was removed in vacuo at 30° C., taken up in ethyl acetate (30 mL) and stirred for 10 minutes. The pyridinium hydrochloride precipitate was filtered off and the solvent removed in vacuo at 30° C., to give an oil which solidified upon standing (1.29 g, 100%). IR (film) 1778 cm-1 ; NMR (CDCl3) δ1.55-1.65 (2H, m), 1.70-1.80 (4H, m), 1.85-1.95 (4H, m), 2.00-2.10 (2H, m), 2.15-2.20 (2H, m), 5.02 (1H, 6, J 3.3 Hz CHOCOCl).
Quantity
0.912 g
Type
reactant
Reaction Step One
Quantity
0.653 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-adamantanol (10.1 g, 66.5 mmol) in dichloromethane (200 mL) was cooled in an ice bath. Bis(trichloromethyl)carbonate (triphosgene) (7.55 g, 25.4 mmol) was added followed by dropwise addition of pyridine (6.2 mL, 77 mmol) at such a rate that the temperature remained below 20° C. After a further 10 minutes the mixture was warmed to room temperature and stirred for a further 2.5 hours. The dichloromethane was removed in vacuo without heating and the residue slurried with ethyl acetate (50 mL). The pyridinium hydrochloride was filtered off and the filtrate evaporated to dryness without heating to yield 2-adamantylchloroformate (76) (13.7 g, 96%); δ H (300M Hz, CDCl3, 1.48-2.32 (14H, m, adamantyl), 5.01 (1H, t, J 3 Hz, adamantyl 2-H); (lit. ,2 δ H (CCl4) 1.3-2.4 (14H, m), 4.95 (1H, s).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

15.2 g (0.10 mole) of 2-adamantanol and 12.1 g (0.10 mole) of N,N-dimethylaniline were dissolved in 200 ml of dry ether and added to 105 ml (0.20 mole) of phosgene in toluene (20%) over a period of 1 hour. The reaction flask was kept at 0° C. and was equipped with a stirrer and a dry ice condensor. The product was stirred at room temperature for another hour, after which the solution was cooled on ice and 10 ml of ice cold water was added carefully. The water and the toluene phases were quickly separated and the toluene was quickly washed with 50 ml of 0.5N HCl, 50 ml of 0.5N NaOH and 50 ml of H2O. The toluene solution was dried over magnesium sulfate and evaporated in vacuo. The residue was dissolved in dry n-hexane and filtered. The hexane was evaporated and the residue was distilled in vacuo to give 2-adamantanyl chloroformate bp15 135° C., nD19 1.521, IR (CO) 1770 cm-1.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 2-adamantanol (912 mg, 5.99 mmol) in methylene chloride (15 mL), at 0° C. under nitrogen, was added a solution of triphosgene (653 mg, 2.2 mmol) and pyridine (484 μL, 5.99 mmol) in methylene chloride. The reaction mixture was stirred at ambient temperature for 3 hours and then concentrated to dryness under reduced pressure. Ethyl acetate was added to the residue and the resultant mixture was filtered. The filtrate was concentrated in vacuo to give 980 mg of the title compound as a white powder. 1H NMR (CDCl3) δ1.5-2.2 (m, 14H), 5.02 (m, 1H).
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
484 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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